molecular formula C5H5ClN2O2 B3375309 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1093414-62-0

5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3375309
CAS No.: 1093414-62-0
M. Wt: 160.56 g/mol
InChI Key: YZRGCZRXBDFQPO-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C7H9ClN2O2 . It is used as an effective synthetic reagent for the synthesis of antimicrobial and antibacterial compounds .


Synthesis Analysis

The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This is followed by a reaction with formic ester in the presence of a catalyst to produce the final product .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with a chlorine atom at the 5th position, a methyl group at the 3rd position, and a carboxylic acid group at the 4th position .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate can then react with formic ester in the presence of a catalyst to form the final product .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 188.61 and a density of 1.40±0.1 g/cm3. It has a melting point of 164 °C and a boiling point of 339.5±42.0 °C. It also has a flash point of 159.1°C and a vapor pressure of 3.55E-05mmHg at 25°C .

Scientific Research Applications

Synthesis and Characterization

A study demonstrated the synthesis of new compounds using 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, with 1H-indole-2-carboxylic acids as the core compound. The chemical structures were confirmed by IR, 1H and 13C NMR, mass spectral data, and elemental analysis. Molecular docking studies were also conducted to predict binding interactions with the target protein EGFR (G. Ganga Reddy et al., 2022).

Structural and Spectral Investigations

Another research focused on experimental and theoretical studies of biologically important pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The study encompassed NMR, Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, single-crystal X-ray diffraction, and density functional theory calculations (S. Viveka et al., 2016).

Computational Studies

A computational study investigated new pyrazole derivatives, focusing on their molecular structure, NMR spectroscopy analyses, and theoretical calculations. This included thermodynamic properties and tautomeric forms, providing insights into the stability and properties of these compounds (Li-qun Shen et al., 2012).

Coordination Polymers

A study synthesized bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands for assembling coordination polymers with Zn(II) and Cd(II) ions. This study explored the structural diversity of coordination polymers, their chiral nature, and their thermal and luminescence properties (M. Cheng et al., 2017).

Anti-Cancer Activity

Research on novel complexes based on 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives showed potential anti-cancer activity. The study evaluated in vitro cytotoxicities against various cell lines and observed cancer cell apoptosis, indicating the potential of these compounds in cancer treatment (Yanhui Qiao et al., 2021).

Corrosion Inhibition

A study on pyrazole derivatives, including 5-methyl-1H-pyrazole-3-carboxylic acid, investigated their efficacy as corrosion inhibitors for steel in hydrochloric acid. The study revealed the compounds' ability to significantly reduce corrosion rates, suggesting their potential use in industrial applications (L. Herrag et al., 2007).

Mechanism of Action

While the exact mechanism of action of 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid is not clear, similar compounds have been found to inhibit D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine .

Safety and Hazards

The compound should be treated as an organic compound. Proper protective equipment including gloves and goggles should be worn when handling it. Avoid prolonged or frequent contact with the compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .

Properties

IUPAC Name

3-chloro-5-methyl-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRGCZRXBDFQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093414-62-0
Record name 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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